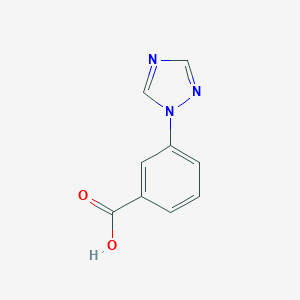

3-(1H-1,2,4-triazol-1-yl)benzoic Acid

描述

3-(1H-1,2,4-triazol-1-yl)benzoic acid: is an organic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

-

Formation of the Triazole Ring:

- The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

- Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at elevated temperatures (around 100-150°C).

-

Attachment to the Benzoic Acid Moiety:

- The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.

- Reaction conditions: This step often requires a catalyst such as copper(I) iodide and is performed in a solvent like dimethylformamide (DMF) at moderate temperatures (80-120°C).

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Substitution Reactions

The triazole ring undergoes nucleophilic substitution due to its electron-deficient nitrogen atoms. Key reactions include:

Halogenation

- Reagents : Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

- Products : Chlorinated or brominated triazole derivatives.

- Conditions : Reactions occur under anhydrous conditions at 80–120°C, often catalyzed by Cu(I) salts .

Aryl/Alkyl Substitution

Oxidation and Reduction

The benzoic acid group participates in redox reactions:

Oxidation

- Reagents : KMnO₄, CrO₃, or H₂O₂/NaOH .

- Products : Carboxylate salts or decarboxylated derivatives.

- Example : Oxidation of 4-(1H-1,2,4-triazol-1-yl)-benzaldehyde to 4-(1H-1,2,4-triazol-1-yl)benzoic acid using H₂O₂/NaOH yields 80% product .

Reduction

- Reagents : LiAlH₄, NaBH₄.

- Products : Corresponding benzyl alcohol derivatives.

Coordination Chemistry

The compound forms metal-organic frameworks (MOFs) and coordination polymers:

Metal Complexation

- Metals : Cd(II), Cu(II), Zn(II) .

- Ligand Behavior : Acts as a monodentate or bidentate ligand via carboxylate and triazole N atoms.

| Metal | Complex Structure | Coordination Geometry | Applications |

|---|---|---|---|

| Cd(II) | [Cd(TBA)₂]·3H₂O | Octahedral | Luminescent materials |

| Cu(II) | [Cu(TBA)₂]·2H₂O | Square-planar | Catalysis |

| Zn(II) | Zn-TBA-MOF | 3D framework | Gas storage |

Cycloaddition Reactions

The triazole moiety enables click chemistry:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents : NaN₃, propargyl derivatives, CuSO₄/sodium ascorbate .

- Products : 1,2,3-triazole-linked hybrids.

- Example : Synthesis of 4-(4-(((1H-benzo[d] triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline achieves 73% yield under Cu catalysis .

Esterification and Amidation

The carboxylic acid group reacts to form derivatives:

Esterification

Amidation

Comparative Reactivity with Analogues

Positional isomerism (3- vs. 4-triazole substitution) affects reaction outcomes:

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that 3-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives exhibit significant anticancer properties. For example, a series of triazole benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent derivatives showed IC50 values ranging from 15.6 to 23.9 µM, indicating their potential as effective anticancer agents compared to the reference drug doxorubicin .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. Compounds such as 2 and 14 were particularly noted for their ability to inhibit cell proliferation through apoptosis pathways . Additionally, structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance biological activity, providing a platform for further drug development .

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have been extensively studied. In vitro assays using DPPH and ABTS methods revealed that certain compounds exhibited remarkable scavenging activities. For instance, compound 1 demonstrated a scavenging activity of approximately 89.95% at a concentration of 100 µg/mL, comparable to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Triazole Benzoic Acid Hybrids

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 1 | 89.95 | 62.00 |

| 2 | Not specified | 29.98 |

| 5 | Not specified | Good activity |

| BHA | 95.02 | 96.18 |

Coordination Chemistry and Materials Science

Metal-Organic Frameworks (MOFs)

This compound has also been explored as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation processes .

Case Study: Synthesis of MOFs

A recent study successfully synthesized novel coordination polymers using divalent metal ions and this compound as the ligand. The resulting structures exhibited unique properties that could be exploited for catalytic applications or as drug delivery systems .

Quantum Chemical Studies

Quantum chemical calculations have provided insights into the electronic properties and stability of this compound derivatives. Using density functional theory (DFT), researchers optimized molecular geometries and calculated properties such as HOMO-LUMO gaps and dipole moments . These studies are crucial for understanding the reactivity and potential applications of these compounds in various fields.

作用机制

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival . The triazole ring plays a crucial role in binding to target proteins, thereby modulating their activity and leading to the desired therapeutic effects.

相似化合物的比较

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid moiety.

3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid: Contains two triazole rings attached to the benzoic acid moiety.

Uniqueness:

- The position of the triazole ring in 3-(1H-1,2,4-triazol-1-yl)benzoic acid provides unique steric and electronic properties, influencing its reactivity and binding affinity in chemical and biological systems.

- Its specific structural configuration allows for distinct interactions with metal ions in coordination chemistry, leading to the formation of unique metal-organic frameworks .

生物活性

3-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate benzoic acid derivatives with triazole precursors. Various methodologies have been reported, including:

- Cyclization Reactions : Utilizing hydrazones or other nitrogenous compounds to form the triazole ring.

- Solvent Systems : Ethanol and other polar solvents have been used to enhance yields and purity.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their anticancer activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Key findings include:

- IC50 Values : Compounds showed IC50 values ranging from 15.6 to 23.9 µM , which are comparable to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116).

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| Doxorubicin | 19.7 | 22.6 |

| Compound 2 | 15.6 | - |

| Compound 5 | - | - |

| Compound 14 | - | - |

| Compound 15 | - | - |

Some derivatives demonstrated selective cytotoxicity , showing significantly lower toxicity toward normal cells (RPE-1) compared to doxorubicin .

The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells. Specifically:

- Apoptosis Induction : Compounds like 2 and 14 were shown to inhibit proliferation by inducing apoptotic pathways in MCF-7 cells.

Antimicrobial Activity

In addition to anticancer properties, certain triazole derivatives have shown promising antimicrobial activity against various pathogens. The triazole ring is known for its ability to interfere with fungal cell wall synthesis and has been explored for antibacterial applications as well.

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Anticancer Activity : A study reported that specific hybrids exhibited improved cytotoxicity against breast and colon cancer cell lines compared to traditional chemotherapeutics .

- Antioxidant Properties : Other research focused on the antioxidant capabilities of triazole benzoic acid hybrids, showing varying degrees of radical scavenging activity through DPPH and ABTS assays .

属性

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWCOCFEIVCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623585 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-64-4 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(1,2,4-triazol-1-yl)benzoic acid interesting for building coordination polymers?

A: 3-(1,2,4-Triazol-1-yl)benzoic acid is a versatile ligand for constructing coordination polymers due to its multiple potential coordination sites. The carboxylic acid group can bind to metal ions in various modes (monodentate, chelating, bridging), while the nitrogen atoms in the triazole ring can also participate in coordination. This flexibility allows for diverse structural motifs and properties in the resulting metal-organic frameworks. [, , ]

Q2: What types of metal ions have been successfully coordinated with 3-(1,2,4-triazol-1-yl)benzoic acid?

A: Research has demonstrated the successful coordination of 3-(1,2,4-triazol-1-yl)benzoic acid with a range of transition metals, including copper(II) [, ], manganese(II) [], cadmium(II) [], and lead(II) []. This highlights the ligand's versatility in accommodating different metal centers.

Q3: What are the potential applications of the coordination polymers derived from 3-(1,2,4-triazol-1-yl)benzoic acid?

A: The coordination polymers synthesized using 3-(1,2,4-triazol-1-yl)benzoic acid exhibit interesting properties for various applications. For example, the copper(II) coordination polymer has shown promising magnetic properties. [] Additionally, the incorporation of cadmium(II) and lead(II) resulted in materials with notable luminescent properties. [] These findings suggest potential applications in areas such as magnetic materials, sensors, and light-emitting devices.

Q4: How do researchers characterize the structure and properties of these coordination polymers?

A: A combination of techniques is employed to thoroughly characterize the coordination polymers. Single-crystal X-ray diffraction is crucial for determining the crystal structure and coordination modes. [, , , ] Various spectroscopic methods like infrared spectroscopy and UV-Vis spectroscopy provide insights into the bonding and electronic properties. Thermal analysis methods, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the compounds. [, , ] Furthermore, researchers investigate properties like magnetism and luminescence to explore potential applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。